molecular formula C14H13ClFN B3341748 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline CAS No. 1040309-13-4

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline

Cat. No.: B3341748
CAS No.: 1040309-13-4
M. Wt: 249.71 g/mol
InChI Key: QNKSYBRZKQAFIG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a fluorobenzyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The chloro group is introduced through a subsequent chlorination step using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines or thiols.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-fluorobenzyl)aniline
  • 2-Chloro-N-(4-chloro-2-fluorophenyl)benzamide
  • 2-Bromo-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2-Chloro-N-(2-fluorobenzyl)-4-methylaniline is unique due to the presence of both chloro and fluorobenzyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in chemical reactions and biological assays.

Properties

IUPAC Name

2-chloro-N-[(2-fluorophenyl)methyl]-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFN/c1-10-6-7-14(12(15)8-10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKSYBRZKQAFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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